molecular formula C22H25NO4 B2631467 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid CAS No. 1704026-58-3

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid

Cat. No.: B2631467
CAS No.: 1704026-58-3
M. Wt: 367.445
InChI Key: BTMPALGRAOMNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid is a synthetic organic compound often used in peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly employed in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids during the assembly of peptide chains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of 4-methylhexanoic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated synthesizers and large-scale reactors are used to handle the increased volume, ensuring consistent quality and yield. The use of continuous flow reactors can also enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

    Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.

Major Products Formed

    Deprotection: The major product is the free amino acid, 4-methylhexanoic acid.

    Coupling: The major products are peptides or peptide fragments, depending on the specific amino acids or peptides used in the reaction.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

    Peptide Synthesis: It is a key intermediate in the synthesis of peptides, which are used in various biochemical and pharmaceutical applications.

    Drug Development: Peptides synthesized using this compound can be used as therapeutic agents or as tools for studying biological processes.

    Biological Research: Peptides are used to study protein-protein interactions, enzyme functions, and cellular signaling pathways.

Mechanism of Action

The primary mechanism of action for 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptide chains.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-protected amino acids: These include other Fmoc-protected amino acids such as Fmoc-phenylalanine, Fmoc-lysine, and Fmoc-tryptophan.

    Boc-protected amino acids: These use the tert-butyloxycarbonyl (Boc) group for protection instead of the Fmoc group.

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid is unique due to its specific structure, which includes a 4-methylhexanoic acid backbone and an Fmoc protecting group. This combination provides specific properties that are useful in peptide synthesis, such as stability under certain reaction conditions and ease of deprotection.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-3-14(2)12-20(21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMPALGRAOMNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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